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molecular formula C10H8ClN3O B358666 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 87867-73-0

5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B358666
M. Wt: 221.64g/mol
InChI Key: FJNVPUVZXCCVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138197B2

Procedure details

In a 1.0-liter egg plant-type flask, POCl3 (56 mL, 0.60 mL) was dropwise added to a DMF (17.4 mL, 0.23 mol) solution of 3-methyl-1-pyridin-2-yl-1H-pyrazol-5-ol with cooling with ice, and stirred overnight at 80° C. The reaction solution was poured onto crushed ice, and stirred at room temperature. The formed precipitate was filtered, and dried under reduced pressure to obtain the title compound as a pale brown solid.
Name
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].CN([CH:9]=[O:10])C.[CH3:11][C:12]1[CH:16]=[C:15](O)[N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:13]=1>>[Cl:3][C:15]1[N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:13]=[C:12]([CH3:11])[C:16]=1[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
17.4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN(C(=C1)O)C1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
ADDITION
Type
ADDITION
Details
The reaction solution was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
STIRRING
Type
STIRRING
Details
stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=NN1C1=NC=CC=C1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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